1-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine dihydrochloride
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Overview
Description
1-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine dihydrochloride is a chemical compound with the molecular formula C11H16N2·2HCl and a molecular weight of 249.18 g/mol. This compound is a derivative of benzazepine, a class of compounds known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine dihydrochloride typically involves the following steps:
Formation of the Benzazepine Core: The benzazepine core can be synthesized through a multi-step reaction starting from readily available starting materials such as benzene or toluene.
Introduction of the Amino Group: The amino group is introduced through a nitration reaction followed by reduction.
Methylation: The methylation step involves the addition of a methyl group to the nitrogen atom.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine.
Substitution: Substitution reactions can introduce different functional groups into the benzazepine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction is typically carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including hydroxylated and carboxylated derivatives.
Reduction Products: The corresponding amine derivatives.
Substitution Products: Derivatives with different functional groups such as halides, alcohols, and amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It has been studied for its potential biological activities, including its role as a ligand for various receptors.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as neurological disorders and inflammation.
Industry: The compound is used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which 1-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine: A closely related compound with a similar structure but lacking the dihydrochloride salt.
1-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one: Another related compound with a ketone functional group instead of the amine.
Uniqueness: 1-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine dihydrochloride is unique in its dihydrochloride form, which enhances its solubility and stability, making it more suitable for certain applications compared to its related compounds.
Properties
IUPAC Name |
1-methyl-2,3,4,5-tetrahydro-1-benzazepin-5-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c1-13-8-4-6-10(12)9-5-2-3-7-11(9)13;;/h2-3,5,7,10H,4,6,8,12H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWSNNHRGWYJJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C2=CC=CC=C21)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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